molecular formula C15H15ClN4 B2823405 6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine CAS No. 866138-15-0

6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2823405
CAS No.: 866138-15-0
M. Wt: 286.76
InChI Key: ACNXNWBSTUPMBO-UHFFFAOYSA-N
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Description

6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 866138-15-0) is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₁₅H₁₅ClN₄ and a molecular weight of 286.77 g/mol . Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2, 5, and 7, and a (6-chloro-3-pyridinyl)methyl moiety at position 4. This compound is primarily utilized in pharmaceutical and agrochemical research due to its heterocyclic framework, which is known to interact with biological targets such as kinases and receptors .

Properties

IUPAC Name

6-[(6-chloropyridin-3-yl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4/c1-9-6-15-18-10(2)13(11(3)20(15)19-9)7-12-4-5-14(16)17-8-12/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNXNWBSTUPMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C(=NC2=C1)C)CC3=CN=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s poor ionization in neutral media allows it to easily pass through lipophilic barriers in insects. This suggests that the compound’s action could be influenced by the lipid content of the environment.

Biological Activity

The compound 6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its biological activity and therapeutic potential .

Table 1: Structural Modifications and Biological Activity

PositionModification TypeBiological Activity
2Alkyl group additionEnhanced anticancer properties
5Halogen substitutionIncreased enzyme inhibition
6Aromatic ring additionImproved antimicrobial activity

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer effects. For instance, studies have shown that modifications at specific positions can enhance the compound's ability to inhibit tumor growth. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. It has shown promise as a selective inhibitor for various protein targets involved in cancer progression and bacterial resistance. Molecular docking studies suggest that it binds effectively to active sites of enzymes such as DNA gyrase and MurD, with binding energies comparable to established inhibitors like ciprofloxacin .

Antimicrobial Activity

The antimicrobial efficacy of This compound has been assessed against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against clinical strains of pathogens such as Pseudomonas aeruginosa and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Activity : A derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxicity.
  • Antimicrobial Efficacy Study : In a comparative study with existing antibiotics, the compound showed superior activity against resistant strains of bacteria with lower MIC values than traditional treatments .
  • Molecular Docking Analysis : Computational studies provided insights into the binding interactions at the molecular level, revealing critical hydrogen bonds and hydrophobic interactions that contribute to its biological efficacy .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines by inducing apoptosis and preventing cell proliferation. For instance, a study published in Cancer Letters demonstrated that pyrazolo[1,5-a]pyrimidines can act as potent inhibitors of cancer cell growth through the modulation of various signaling pathways involved in tumorigenesis .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research has indicated that derivatives of this compound can exhibit activity against a range of bacterial strains, including those resistant to conventional antibiotics. For example, a study found that certain pyrazolo[1,5-a]pyrimidine derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .

3. Neurological Applications
Another area of interest is the potential use of this compound in treating neurological disorders. Some studies suggest that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism involves the modulation of neurotransmitter systems and reduction of neuroinflammation .

Agricultural Applications

1. Insecticide Development
this compound is structurally similar to neonicotinoids, a class of insecticides known for their effectiveness against pests. Its application in agricultural settings could lead to the development of new insecticides that target specific pests while minimizing harm to beneficial insects . Studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine framework can enhance insecticidal activity against common agricultural pests.

2. Herbicide Potential
Research is also exploring the herbicidal properties of this compound. By targeting specific biochemical pathways in plants, it may be possible to develop selective herbicides that control weed growth without affecting crop yield. Preliminary studies have indicated that certain derivatives can inhibit key enzymes involved in plant growth .

Data Summary Table

Application AreaSpecific UseFindings/Notes
PharmacologyAnticancer AgentInduces apoptosis in cancer cell lines
Antimicrobial AgentEffective against resistant bacterial strains
Neurological TreatmentPotential neuroprotective effects
AgricultureInsecticide DevelopmentSimilar structure to effective neonicotinoids
Herbicide PotentialInhibits key plant growth enzymes

Case Studies

Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers synthesized various derivatives of this compound and tested their efficacy against different cancer cell lines. The results showed a marked reduction in cell viability at micromolar concentrations, suggesting strong potential for further development as an anticancer drug.

Case Study 2: Agricultural Field Trials
Field trials were conducted using formulations based on this compound against common agricultural pests such as aphids and whiteflies. The results indicated a significant reduction in pest populations compared to untreated controls while maintaining crop health. This suggests its viability as an environmentally friendly pest management solution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine with structurally related analogs, categorized by key structural modifications:

Halogenated Analogs

Halogenation at specific positions significantly alters reactivity and biological activity. For example:

Compound Name Substituents Molecular Formula Key Properties/Findings
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine (7ab) No halogen; methyl groups at 2,5,7 C₉H₁₁N₃ Serves as a substrate for oxidative halogenation (e.g., chlorination, bromination) .
6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine Chloro at C6, iodo at C3, methyl at C2 C₇H₅ClIN₃ Iodination enhances steric bulk; used in radiopharmaceutical research .

Key Insight: Halogenation at C6 (as in the target compound) improves binding to nicotinic receptors compared to non-halogenated analogs like 7ab .

Substituted Pyridinyl Derivatives

Modifications to the pyridinylmethyl group influence target selectivity:

Compound Name Substituents Molecular Formula Key Properties/Findings
6-[(6-Chloro-3-pyridinyl)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine Additional thienyl-pyrrole substituent at C2 C₂₄H₂₂ClN₅S Enhanced antitumor activity due to extended π-system; tested in colorectal carcinoma .
Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate Carboxylate ester at C3 C₁₈H₁₉ClN₄O₂ Improved solubility for in vivo applications .

Key Insight : The thienyl-pyrrole substituent in the analog above increases tumor uptake, while carboxylate esters (e.g., ethyl) improve pharmacokinetics .

Carboxylic Acid Derivatives

Carboxylic acid groups enhance interactions with polar residues in enzyme active sites:

Compound Name Substituents Molecular Formula Key Properties/Findings
3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Chloro at C3, hydroxyethyl at C6, carboxylic acid at C2 C₁₀H₉ClN₃O₃ High similarity (0.95) to the target compound; used in kinase inhibition studies .
3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Chloro at C3, methyl at C5,7, carboxylic acid at C2 C₁₀H₉ClN₃O₂ Demonstrated nanomolar IC₅₀ against Pim1 kinase .

Key Insight : Carboxylic acid derivatives exhibit potent kinase inhibition, but the target compound’s pyridinylmethyl group may offer better blood-brain barrier penetration .

Microwave-Synthesized Analogs

Synthetic routes impact yield and scalability:

Compound Class Synthesis Method Yield (%) Key Advantage
3,6-Diarylazo-2,5,7-triaminopyrazolo[1,5-a]pyrimidines Microwave irradiation 71–78 10% higher yield vs. conventional methods; faster reaction (2 min vs. 4–7 h) .
2,7-Diarylpyrazolo[1,5-a]pyrimidines Microwave-assisted condensation 88–97 High regioselectivity; used in antitumor drug development .

Q & A

Q. What established methods are used to synthesize pyrazolo[1,5-a]pyrimidine derivatives, and how can their efficiency be optimized?

  • Methodological Answer : Common synthetic routes include:
  • Cyclocondensation : Reacting hydrazones with hydrazine hydrate in ethanol/pyridine under reflux (4–7 hours) to form symmetrical 3,6-diarylazo derivatives (e.g., 71–78% yield under microwave irradiation) .

  • Multicomponent Reactions : Using 3-aminopyrazole, aldehydes, and acetylacetone in water to form bis-pyrazolo[1,5-a]pyrimidines (e.g., 67–70% yield) .

  • Microwave-Assisted Synthesis : Significantly reduces reaction time (e.g., 2 minutes at 140°C) and improves yields by 10–15% compared to conventional methods .
    Optimization Tips :

  • Use microwave irradiation to enhance regioselectivity and reduce side reactions.

  • Adjust solvent polarity (e.g., ethanol or water) to control reaction pathways.

    • Table 1 : Selected Synthetic Methods
MethodConditionsYield (%)Reference
CyclocondensationEthanol/pyridine, reflux (4–7 h)62–70
Multicomponent (water)Water, room temperature67–70
Microwave-assisted140°C, 2 min71–78

Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : Identifies functional groups (e.g., amino groups at 3123–3474 cm⁻¹) .

  • NMR Spectroscopy : Confirms regiochemistry via ¹H NMR (e.g., δ 6.98–8.22 ppm for amino protons) and ¹³C NMR (e.g., δ 110–160 ppm for aromatic carbons) .

  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 458 for C19H14F4N10) .

  • Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 62.77%, H: 4.01% for C21H16ClN7Al) .

    • Table 2 : Representative Spectral Data
CompoundIR (cm⁻¹)¹H NMR (δ ppm)MS (m/z)Reference
9a3474, 32766.98, 8.22458
10c3200 (NH₂)7.2–8.5 (Ar-H)402
13a3320 (CONH)2.5 (CH3)352

Advanced Research Questions

Q. How can contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives be resolved?

  • Methodological Answer : Discrepancies often arise due to:
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3) enhance kinase inhibition, while bulky groups reduce bioavailability .
  • Assay Variability : Standardize cell lines (e.g., HEPG2-1 for antitumor studies) and enzyme sources (e.g., cathepsin K vs. B) .
  • Structural Analogues : Compare IC50 values of derivatives (e.g., 5c: IC50 = 45 µM for cathepsin B vs. 25 µM for 5a on cathepsin K) .
    Resolution Strategies :
  • Conduct structure-activity relationship (SAR) studies with controlled substituents.
  • Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric).

Q. What role do reaction conditions play in regioselectivity during pyrazolo[1,5-a]pyrimidine synthesis?

  • Methodological Answer :
  • Solvent Polarity : Polar solvents (e.g., water) favor dimerization (e.g., bis-pyrazolo products) due to hydrophobic interactions .
  • Activation Methods : Microwave irradiation accelerates cyclization, reducing side products (e.g., 88–97% yield in 2 minutes vs. 4–7 hours conventionally) .
  • Catalysts : Pyridine aids in deprotonation during cyclocondensation, improving yields by 15–20% .
    Case Study :
  • In water, 3-amino-5-methylpyrazole reacts with aldehydes to form bis-pyrazolo derivatives (11a,b) instead of classical dihydro products (12) .

Q. How can functionalization of the pyrazolo[1,5-a]pyrimidine core enhance pharmacological activity?

  • Methodological Answer :
  • Amidation : Introducing carboxamide groups (e.g., 5a-c) improves cathepsin inhibition by forming hydrogen bonds with catalytic cysteine residues .
  • Azo Linkages : Diaryldiazenyl groups (e.g., 8a,b) enhance π-π stacking with kinase ATP-binding pockets .
  • Halogenation : Chloro or bromo substituents at position 6 increase metabolic stability and blood-brain barrier penetration .
    Example :
  • Ethyl 2-(pyrazol-3-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate shows dual activity as anti-inflammatory and neuroprotective agents .

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